molecular formula C8H15ClFNO B2528790 [(3As,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]methanol;hydrochloride CAS No. 2375250-58-9

[(3As,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]methanol;hydrochloride

Cat. No. B2528790
CAS RN: 2375250-58-9
M. Wt: 195.66
InChI Key: GMRQXPFCGCSRTR-SCLLHFNJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “[(3As,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]methanol;hydrochloride” has the CAS No. 2375250-58-9 and a molecular formula of C8H15ClFNO . It’s not intended for human or veterinary use and is available for research use only.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 195.66 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Stereoselective Syntheses and Rearrangements

One study details the stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes containing 5-anti-fluoro or hydroxyl in one methano bridge and a variety of syn- or anti-chloro, fluoro, hydroxy, methyl, or phenyl substituents in the other methano bridge. The rearrangements of iodides to alcohols were initiated using Selectfluor, and rearrangement of alcohols to fluorides was initiated using Deoxo-Fluor, showing the compound's versatility in chemical reactions (Krow et al., 2004).

Synthesis of Hydroindolenones and Hydroquinolenones

Another application involves the synthesis of methoxy or fluoro hydroindolenones and hydroquinolenones by oxidation of the corresponding 4-substituted open-chain phenolds with C6H5-I-(OCOCF3)2 followed by an intramolecular conjugate addition. This process demonstrates the compound's utility in forming cyclo 2,5-hexadienones directly by a similar oxidation of the bicyclic phenols (Karam et al., 1999).

Novel Synthesis and Properties of Derivatives

Research on novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives showcased synthesis through enamine alkylation and dehydrating condensation reactions, followed by elimination of HCl. These compounds were found to oxidize benzylamines, cyclohexylamine, and benzyl alcohol under specific conditions, highlighting their potential as oxidizing agents in synthetic chemistry (Mitsumoto & Nitta, 2004).

properties

IUPAC Name

[(3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO.ClH/c9-8-3-1-2-7(8,6-11)4-10-5-8;/h10-11H,1-6H2;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRQXPFCGCSRTR-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNCC2(C1)F)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@]2(CNC[C@@]2(C1)F)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3As,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]methanol;hydrochloride

CAS RN

2375250-58-9
Record name rac-[(3aR,6aS)-6a-fluoro-octahydrocyclopenta[c]pyrrol-3a-yl]methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.